5-Amino-2-nitrofluoren-9-one

Catalog No.
S14365744
CAS No.
42523-37-5
M.F
C13H8N2O3
M. Wt
240.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-nitrofluoren-9-one

CAS Number

42523-37-5

Product Name

5-Amino-2-nitrofluoren-9-one

IUPAC Name

5-amino-2-nitrofluoren-9-one

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C13H8N2O3/c14-11-3-1-2-9-12(11)8-5-4-7(15(17)18)6-10(8)13(9)16/h1-6H,14H2

InChI Key

NFEGOIWKDDYRMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=C1)N

5-Amino-2-nitrofluoren-9-one is an organic compound with the molecular formula C13H8N2O3C_{13}H_{8}N_{2}O_{3} and a molecular weight of 240.21 g/mol. Its structure features a fluorenone skeleton with both an amino group and a nitro group, which imparts unique chemical properties and biological activities. The compound is identified by its CAS number 42523-37-5 and is often used in various fields of research, particularly in organic chemistry and medicinal chemistry.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid. This reaction yields 5-amino-2-aminofluoren-9-one.
  • Oxidation: The amino group can be oxidized back to a nitro group under strong oxidative conditions, typically using potassium permanganate or chromium trioxide.
  • Substitution: The compound can participate in electrophilic substitution reactions, especially at the ortho and para positions relative to the amino group, leading to halogenated derivatives like 5-amino-2-nitro-4-bromofluoren-9-one.

Common Reagents and Conditions

  • Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Substitution: Halogenation using bromine or chlorination using chlorine gas.

Research indicates that 5-Amino-2-nitrofluoren-9-one exhibits mutagenic and potentially carcinogenic properties. Its mechanism of action involves bioreduction, which forms reactive intermediates capable of interacting with DNA, leading to mutations. Studies have shown that this compound can induce cytochrome P450 enzymes, enhancing the formation of mutagenic metabolites when administered orally or inhaled . This has implications for understanding its role in environmental toxicology and human health risks associated with exposure to nitro-polycyclic aromatic hydrocarbons.

The synthesis of 5-Amino-2-nitrofluoren-9-one typically involves two main steps:

  • Nitration of Fluorenone: Fluorenone is treated with a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitrofluorenone.
  • Reduction: The resulting 2-nitrofluorenone is then reduced using agents like tin(II) chloride in hydrochloric acid to introduce the amino group, forming 5-Amino-2-nitrofluoren-9-one.

Industrial Production

In industrial settings, these synthetic routes may be optimized for yield and purity, employing continuous flow reactors and advanced purification techniques.

5-Amino-2-nitrofluoren-9-one finds applications across various fields:

  • Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: The compound is investigated for its mutagenic properties and its potential role in cancer development.
  • Medicinal Chemistry: Researchers explore its use in drug development, particularly for anticancer agents.
  • Dyes and Pigments: Due to its chromophoric properties, it is utilized in producing dyes and pigments.

Several compounds share structural similarities with 5-Amino-2-nitrofluoren-9-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Nitrofluoren-9-oneLacks the amino groupLess reactive due to absence of amino functionality
5-Amino-2-nitrobenzoic acidContains a carboxylic acid group instead of fluorenoneDifferent chemical properties due to carboxyl functionality
5-Amino-4-nitrophenolContains a phenolic structureExhibits different reactivity patterns compared to fluorenone derivatives

Uniqueness

The uniqueness of 5-Amino-2-nitrofluoren-9-one lies in its combination of both an amino and a nitro group on the fluorenone framework. This specific arrangement allows for distinct chemical reactivity and biological activity that are not present in other similar compounds .

Intrinsic Electronic Parameters

ParameterExperiment/PredictionValueSource
Optical band gap (solution)UV–vis onset2.45 eV [1]
HOMO energyDFT (PBE0/6-311G)–5.82 eV [2]
LUMO energyDFT (PBE0/6-311G)–3.37 eV [2]
Dipole momentTD-DFT gas phase6.4 D [2]
Electron affinity (EA)Cyclic voltammetry (vs. Ag/AgCl)–3.40 eV [3]
Hole mobility (TOF, PVK matrix)1.1 × 10⁻⁴ cm² V⁻¹ s⁻¹ [4] [5]
Electron mobility (ETOF, PVK matrix)7.8 × 10⁻⁵ cm² V⁻¹ s⁻¹ [4] [5]

Fluorenone acceptors substituted with nitro and amino groups display balanced bipolar transport comparable to 2,4,7-trinitrofluoren-9-one [4]. The amino group raises the HOMO, while the nitro group stabilizes the LUMO, narrowing the gap (2.45 eV) relative to parent fluorenone (2.90 eV [6]). Transient photocurrent measurements in poly(N-vinylcarbazole) films reveal electron–hole symmetry within one order of magnitude [5], confirming ambipolar behavior desirable for bulk-heterojunction diodes.

Device Implementations

  • Organic field-effect transistors (OFETs). Fluorenone derivatives functionalized at C5 exhibit n-type mobilities of 10⁻⁴–10⁻⁶ cm² V⁻¹ s⁻¹ under ambient conditions [7]. Substituting the donor amino group increases gate-bias stability by reducing trap-mediated oxygen uptake [7] [8].

  • Xerographic photoreceptors. Incorporation of 5-amino-2-nitrofluoren-9-one (0.5 wt %) into poly(2-vinylcarbazole) lowers dark decay and extends the photoconduction window to 600 nm [4] [9].

  • Organic light-emitting diodes (OLEDs). When doped (1 wt %) into carbazole/oxadiazole hosts, the compound acts as an electron trap, suppressing efficiency roll-off and raising external quantum efficiency to 5.1% at 1000 cd m⁻² [10].

Processing Considerations

The moderate LogP (3.49) and good solubility in chlorobenzene (35 mg mL⁻¹ at 25 °C [11]) enable solution processing without high-boiling co-solvents. Grazing-incidence X-ray scattering shows short π–π stacking (3.47 Å) and herringbone packing conducive to three-dimensional percolation [10].

Nonlinear Optical Behavior and Computational Predictions

Hyperpolarizability Data

CompoundMethodβ_HRS (×10⁻³⁰ esu)γ (×10⁻³⁴ esu)Reference
5-Amino-2-nitrofluoren-9-oneHRS (1064 nm, DCM)330 ± 204.1 [12]
2-Dimethylamino-7-nitrofluoreneHRS2743.5 [13]
2,7-Dinitrofluoren-9-oneEFISH (1907 nm)1201.2 [14]

The first hyperpolarizability of 5-amino-2-nitrofluoren-9-one surpasses that of analogous push–pull fluorenes owing to stronger donor–acceptor overlap across the carbonyl bridge [12]. TD-DFT (CAM-B3LYP/6-311+G*) predicts β₀ = 395 × 10⁻³⁰ esu and γ = 4.3 × 10⁻³⁴ esu, matching experiment within 15% [12] [15]. The charge-transfer band at 430 nm exhibits large oscillator strength (f = 1.06) and accounts for >80% of the β tensor via the Oudar–Chemla two-level model [12].

Solvent and Frequency Dispersion

Hyper-Rayleigh scattering across 700–1300 nm shows β(ω) rising as ω approaches the two-photon resonance at 860 nm, consistent with the quadratic response formalism [16]. Polar solvents (N,N-dimethylformamide) red-shift the CT band by 18 nm and enhance β by 28% through increased dipole-moment change (Δμ = 8.2 D → 10.4 D) [17].

Device Prospects

All-optical switching in a polymethyl-methacrylate host loaded with 6 wt % chromophore yielded phase-modulation of π/2 at 500 mW cm⁻² (1.55 µm), outperforming nitroaniline benchmarks by 2× [18]. Thermal gravimetric analysis shows 5% weight loss at 303 °C, surpassing the 260 °C criterion for electro-optic polymer fabrication [5].

Coordination Chemistry with Transition Metal Catalysts

Binding Modes

Spectroscopic and quantum-chemical studies reveal three coordination sites (Scheme 1): (i) amino nitrogen (σ-donor), (ii) carbonyl oxygen (π-acceptor), and (iii) nitro oxygen (ambident). Density difference maps (M06/6-311G(d,p)) indicate 0.17 e electron transfer from Ni(II) to the ligand in an N,O-chelate [19].

Isolated Complexes

MetalStoichiometryGeometryν(C=O) shiftConductivity (Λ_M, Ω⁻¹ cm² mol⁻¹)Ref.
Copper(II)[CuCl₂L]·H₂ODistorted square planar–23 cm⁻¹12 [20]
Nickel(II)[Ni(L)₂Cl₂]Octahedral (N,O)₂–18 cm⁻¹15 [20]
Palladium(II)[Pd(L)Cl]Square planar (N,O)–25 cm⁻¹10 [21]
Iron(III)[Fe(L)₂]ClHigh-spin octahedral–21 cm⁻¹18 [3]

Infrared red-shifts of ν(C=O) confirm coordination via the carbonyl oxygen; electronic spectra show ligand-to-metal charge-transfer bands at 520–560 nm for Cu(II) and Fe(III) complexes [20].

Catalytic Applications

  • Suzuki cross-coupling. Palladacycle [Pd(L)Cl] (2 mol %) catalyzes aryl bromide coupling with phenylboronic acid (THF/H₂O, 80 °C) giving >95% yield within 15 min [21]. Turnover frequency (2800 h⁻¹) matches state-of-the-art Buchwald precatalysts, attributed to hemilabile N,O ligand enabling facile Pd(0)/Pd(II) cycling.

  • Photoredox hydrogen evolution. Iridium complex [Ir(III)(L)₂(bpy)]PF₆ absorbs to 480 nm and produces 274 µmol H₂ h⁻¹ g⁻¹ under visible light with triethanolamine sacrificial donor, outperforming parent fluorenone complex by 70% owing to faster ligand-centered π* reduction [22].

  • Aerobic alcohol oxidation. Cu(II) complex oxidizes benzyl alcohol to benzaldehyde (O₂, 1 atm, 60 °C) with 92% yield and 100% selectivity; kinetic isotope effect (kH/kD = 5.2) corroborates rate-limiting C–H activation mediated by ligand radical [23].

Polymer Matrix Composites for Photovoltaic Applications

Composite Formulations

MatrixLoading (wt %)MethodPCE (%)V_OC (V)J_SC (mA cm⁻²)FF (%)Ref.
Poly(3-hexylthiophene)6Spin-cast bulk heterojunction with PC₇₁BM4.70.7111.855 [24]
Poly[(9,9-bis(3-aminopropyl)fluorene)-alt-fluorene-9-one]3Nanocomposite HTL with NiOₓ6.20.8812.556 [25]
Perovskite (CsFAMA) ETL monolayer1Self-assembled monolayer17.31.1521.270 [26]

Addition of 5-amino-2-nitrofluoren-9-one to donor polymers promotes phase separation at 15–20 nm domain sizes observed by transmission electron microscopy, optimal for exciton diffusion [24]. As a self-assembled electron-transport layer on indium tin oxide, the molecule lowers the work function from 4.7 eV to 4.3 eV via dipole orientation, improving fill factor and open-circuit voltage in inverted perovskite solar cells [26].

Stability and Encapsulation

Thermogravimetric analysis of P3HT composites shows <5% mass loss at 320 °C; photobleaching half-life under 100 mW cm⁻² AM1.5G is extended from 110 h (pristine) to 290 h due to triplet-state quenching by nitrofluorenone acceptor sites [27].

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

240.05349212 g/mol

Monoisotopic Mass

240.05349212 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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